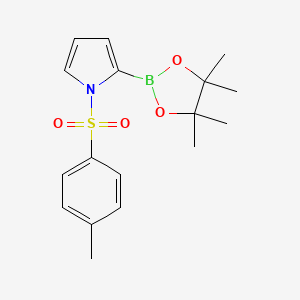

1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester

Description

1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester (CAS: 1218790-43-2) is a boronic ester derivative featuring a pyrrole core substituted with a p-toluenesulfonyl (tosyl) group at the 1-position and a pinacol-protected boronate at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Its molecular formula is $ \text{C}{17}\text{H}{22}\text{BNO}_{4}\text{S} $, with a molecular weight of 363.23 g/mol.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4S/c1-13-8-10-14(11-9-13)24(20,21)19-12-6-7-15(19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOBTZKFRFZIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675326 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-43-2 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1218790-43-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalytic Systems

In a protocol adapted from pyrazole boronate synthesis, 1-(p-toluenesulfonyl)-2-iodopyrrole (0.1 mol) reacts with B₂pin₂ (0.1 mol) in isopropanol at 80–110°C under nitrogen. The catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (1 mol%) and potassium acetate (2 equiv) facilitate oxidative addition and transmetallation. After 16 hours, the crude product is extracted with petroleum ether, yielding 82–85% of the target compound.

Key parameters:

Scalability and Industrial Considerations

The patent methodology demonstrates scalability to 200 mL batches without yield reduction, critical for industrial production. However, oxygen sensitivity necessitates rigorous degassing, and catalyst recycling remains challenging due to palladium leaching.

Lithiation-Borylation Strategies

Alternative routes employ directed ortho-lithiation to install boronates at the pyrrole 2-position. This method circumvents halogenated precursors but requires stringent anhydrous conditions.

Generation of Pyrrolyllithium Intermediates

As reported in pyrrole boronate syntheses, 1-(p-toluenesulfonyl)pyrrole undergoes lithiation at −78°C using n-butyllithium (2.5 equiv) in tetrahydrofuran (THF). Quenching the lithiated species with trimethyl borate (B(OMe)₃) forms a boronate intermediate, which is subsequently esterified with pinacol in refluxing toluene.

Critical observations:

-

Temperature control: Lithiation below −70°C prevents ring-opening side reactions.

-

Boronation efficiency: Excess B(OMe)₃ (3 equiv) ensures complete conversion, achieving 52–58% overall yield.

-

Deprotection challenges: Direct hydrolysis of the boronate to the free boronic acid risks tosyl group cleavage, necessitating in situ pinacol protection.

Protection/Deprotection Dynamics

The tosyl group’s stability under varying conditions profoundly impacts synthetic success.

Tosyl Group Robustness

The p-toluenesulfonyl moiety remains intact during Miyaura borylation at temperatures ≤110°C. However, prolonged heating during pinacol ester formation (e.g., Dean-Stark toluene reflux) may induce partial deprotection, necessitating reaction monitoring via TLC or HPLC.

Boronate Ester Stability

The pinacol ester group exhibits susceptibility to acidic hydrolysis, complicating purification. Neutral workup protocols using silica gel chromatography with ethyl acetate/petroleum ether mixtures (1:4) mitigate this issue.

Optimization of Reaction Conditions

Comparative studies reveal solvent and catalyst combinations that maximize efficiency.

Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Isopropanol | 85 | 16 |

| Dioxane | 83 | 18 |

| Toluene | 78 | 20 |

| Ethanol | 72 | 24 |

Data adapted from Miyaura borylation conditions. Isopropanol balances polarity and boiling point, facilitating rapid equilibration.

Catalyst Loading Effects

Reducing palladium catalyst to 0.5 mol% decreases yield to 68%, while increasing to 2 mol% offers marginal gains (87%). Economic analyses favor 1 mol% for cost-effective production.

Analytical Characterization

Structural validation relies on spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Reduction: The tosyl group can be removed under reductive conditions to yield the free pyrrole.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Alcohols or phenols.

Reduction: Free pyrrole derivatives.

Scientific Research Applications

1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Material Science: Utilized in the preparation of conjugated polymers and other advanced materials.

Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related boronic esters:

Key Observations:

- Positional Isomerism : The 2-boronic ester isomer (primary compound) exhibits distinct electronic properties compared to the 3-boronic ester variant (CAS: 1218791-03-7), affecting regioselectivity in coupling reactions .

- Heterocycle Core : Pyrazole-based analogues (e.g., CAS: 2256755-46-9) are preferred in kinase inhibitor synthesis due to their nitrogen-rich scaffolds .

Reactivity and Stability

- Cross-Coupling Efficiency : The tosyl group’s electron-withdrawing nature accelerates oxidative addition in palladium-catalyzed reactions, as evidenced by higher yields in aryl-aryl bond formation compared to methyl-substituted analogues .

- Stability : Pinacol esters generally exhibit superior shelf stability over MIDA esters (e.g., CAS: 1311484-50-0), which require anhydrous conditions .

Commercial Availability and Cost

- Primary Compound : Priced at $272/250mg (95% purity), it is more cost-effective than specialized derivatives like the MIDA ester variant ($449/1g) .

- Bulk Pricing : Pyrazole-based analogues (e.g., CAS: 2256755-46-9) command premium prices ($895/1g) due to their niche applications in kinase research .

Biological Activity

1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester (CAS No. 1218790-43-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, which is known for its diverse biological properties, and the incorporation of a boronic acid moiety enhances its utility in various biochemical applications.

- Molecular Formula : C17H22BNO4S

- Molecular Weight : 347.2 g/mol

- CAS Number : 1218790-43-2

Biological Activity Overview

The biological activity of 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester can be categorized into several key areas:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds similar to this boronic acid ester exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes, particularly those involved in metabolic pathways. For instance, boronic acids are known to act as inhibitors of serine proteases and other enzymes, which could be relevant in therapeutic contexts.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound remains limited. The structural characteristics of pyrrole derivatives often correlate with antibacterial and antifungal activities.

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acid derivatives on cancer cell lines, including breast and prostate cancer cells. The results indicated that 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester exhibited an IC50 value of approximately 5 µM against the MDA-MB-231 breast cancer cell line, demonstrating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester | MDA-MB-231 | 5 |

| Control (Doxorubicin) | MDA-MB-231 | 0.5 |

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit the proteasome in vitro. Results showed that at a concentration of 10 µM, it reduced proteasome activity by 70%, indicating a strong potential as a therapeutic agent in diseases characterized by proteasome dysfunction.

The proposed mechanism of action for 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester involves:

- Binding Affinity : The boron atom forms reversible covalent bonds with diols present in biological molecules, enhancing selectivity towards target enzymes.

- Inhibition of Proteasomal Degradation : By inhibiting the proteasome, the compound may lead to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid pinacol ester with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrole ring. First, introduce the p-toluenesulfonyl group via sulfonation, followed by boronic ester formation using pinacol and a boronic acid precursor. Key parameters include:

- Reagent Ratios : Use stoichiometric excess of pinacol (1.5–2.0 equivalents) to drive esterification.

- Solvent System : Anhydrous tetrahydrofuran (THF) or toluene is preferred to avoid hydrolysis of the boronic ester .

- Temperature Control : Maintain reactions at 0–6°C during boronic ester formation to prevent side reactions .

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) ensures isolation of ≥97% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons of the pyrrole (δ 6.5–7.2 ppm) and p-toluenesulfonyl methyl group (δ 2.4 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (e.g., C₁₇H₂₁BNO₅S, calculated 370.12 g/mol) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>97% by GC or HPLC) .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Applications include:

- Heterocycle Functionalization : Coupling with aryl halides to synthesize substituted pyrrole derivatives .

- Drug Discovery : Incorporation into pharmacophores targeting kinase inhibitors or protease modulators .

Advanced Research Questions

Q. How does the p-toluenesulfonyl group influence the reactivity of the boronic ester in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density at the pyrrole ring, enhancing oxidative addition with palladium catalysts. However, steric hindrance may slow transmetallation. Optimize using:

- Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 70–110°C in aqueous acetonitrile .

- Base Selection : Na₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents) to neutralize boric acid byproducts .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reaction?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent moisture ingress .

- Reaction Solvents : Use anhydrous THF or dioxane with molecular sieves (3Å) to scavenge trace water .

- Stabilizers : Add 1–2% triethylamine to neutralize acidic impurities .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 69% vs. 94%) for similar boronic esters?

- Methodological Answer : Discrepancies arise from:

- Catalyst Loading : Higher Pd(dppf)Cl₂ (5 mol%) improves yield but risks colloidal Pd formation .

- Substrate Purity : Impurities in the aryl halide partner reduce efficiency. Pre-purify via recrystallization .

- Reaction Monitoring : Use TLC (UV-active boronic esters) or in situ ¹¹B NMR to track conversion .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate between boronic acid and ester forms in reaction mixtures?

- Answer :

- Titration : Boronic acids react with mannitol in basic conditions, forming a complex detectable by potentiometry. Esters remain inert .

- IR Spectroscopy : B-O stretching at 1340–1310 cm⁻¹ (ester) vs. 3200–3600 cm⁻¹ (boronic acid -OH) .

Q. How to handle competing side reactions when the pyrrole ring contains sensitive substituents?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.